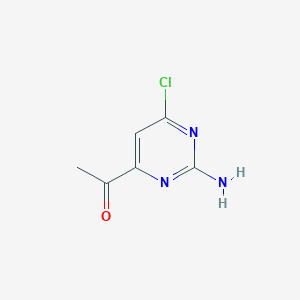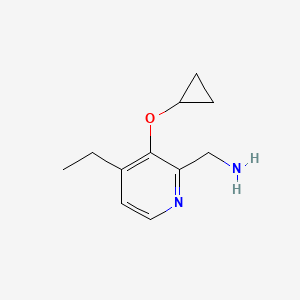![molecular formula C16H24O5 B14844093 Ethyl (8aR)-6-hydroxy-8a-methyl-3,4,6,7,8,8a-hexahydro-2H-spiro[naphthalene-1,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B14844093.png)
Ethyl (8aR)-6-hydroxy-8a-methyl-3,4,6,7,8,8a-hexahydro-2H-spiro[naphthalene-1,2'-[1,3]dioxolane]-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-SPIRO[1,3-DIOXOLANE-2,1’(2’H)-NAPHTHALENE]-5’-CARBOXYLIC ACID, 3’,4’,6’,7’,8’,8’A-HEXAHYDRO-6’-HYDROXY-8’A-METHYL-, ETHYL ESTER is a complex organic compound featuring a spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-SPIRO[1,3-DIOXOLANE-2,1’(2’H)-NAPHTHALENE]-5’-CARBOXYLIC ACID, 3’,4’,6’,7’,8’,8’A-HEXAHYDRO-6’-HYDROXY-8’A-METHYL-, ETHYL ESTER typically involves the following steps:
Formation of the 1,3-dioxolane ring: This is achieved by the condensation of a carbonyl compound with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst.
Spirocyclization: The intermediate is then subjected to spirocyclization reactions to form the spirocyclic structure.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and catalyst concentration) ensures consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3) in pyridine.
Reduction: Hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of esters or ethers.
Applications De Recherche Scientifique
Chemistry
Protecting Groups: The 1,3-dioxolane ring can serve as a protecting group for carbonyl compounds during synthetic transformations.
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance selectivity and yield.
Biology and Medicine
Drug Development: Potential use in the synthesis of bioactive molecules due to its unique structure.
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Industry
Mécanisme D'action
The mechanism of action of ®-SPIRO[1,3-DIOXOLANE-2,1’(2’H)-NAPHTHALENE]-5’-CARBOXYLIC ACID, 3’,4’,6’,7’,8’,8’A-HEXAHYDRO-6’-HYDROXY-8’A-METHYL-, ETHYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and influence biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler analog with similar protective group properties.
1,3-Dioxane: Another related compound with a six-membered ring structure.
Tetrahydrofuran (THF): A structurally related compound used as a solvent.
Propriétés
Formule moléculaire |
C16H24O5 |
|---|---|
Poids moléculaire |
296.36 g/mol |
Nom IUPAC |
ethyl (4'aR)-2'-hydroxy-4'a-methylspiro[1,3-dioxolane-2,5'-2,3,4,6,7,8-hexahydronaphthalene]-1'-carboxylate |
InChI |
InChI=1S/C16H24O5/c1-3-19-14(18)13-11-5-4-7-16(20-9-10-21-16)15(11,2)8-6-12(13)17/h12,17H,3-10H2,1-2H3/t12?,15-/m1/s1 |
Clé InChI |
OYWPMAPGGNROKW-WPZCJLIBSA-N |
SMILES isomérique |
CCOC(=O)C1=C2CCCC3([C@@]2(CCC1O)C)OCCO3 |
SMILES canonique |
CCOC(=O)C1=C2CCCC3(C2(CCC1O)C)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[6-(Chloromethyl)-4-fluoropyridin-2-YL]ethanone](/img/structure/B14844048.png)







